

Technical Guide: ^1H NMR Spectrum of Methyl 2-(4-oxocyclohexyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(4-oxocyclohexyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Methyl 2-(4-oxocyclohexyl)acetate**. Due to the absence of publicly available experimental spectral data in scientific literature and spectral databases, this guide presents a theoretical analysis based on established principles of NMR spectroscopy. The predicted chemical shifts, multiplicities, and coupling constants are derived from the molecular structure and comparison with analogous compounds. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this molecule.

Molecular Structure and Proton Environments

The chemical structure of **Methyl 2-(4-oxocyclohexyl)acetate** ($\text{C}_9\text{H}_{14}\text{O}_3$) is presented below. The molecule possesses several distinct proton environments, which will give rise to a characteristic ^1H NMR spectrum.

Figure 1. Chemical structure of **Methyl 2-(4-oxocyclohexyl)acetate** with proton labeling.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR data for **Methyl 2-(4-oxocyclohexyl)acetate**. These predictions are based on the analysis of the chemical structure and typical chemical shift values for similar functional groups and structural motifs. The solvent is assumed to be deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Hg ($-\text{OCH}_3$)	~ 3.7	Singlet (s)	3H	N/A
Hf ($-\text{CH}_2\text{-COO}$)	~ 2.3	Doublet (d)	2H	~ 7
Hd, He (CH_2 adjacent to C=O)	$\sim 2.2 - 2.5$	Multiplet (m)	4H	N/A
Ha ($-\text{CH}-$)	$\sim 1.8 - 2.1$	Multiplet (m)	1H	N/A
Hb, Hc (CH_2)	$\sim 1.3 - 1.7$	Multiplet (m)	4H	N/A

Analysis of Predicted Signals

- $-\text{OCH}_3$ (Hg): The methyl ester protons are expected to appear as a sharp singlet around 3.7 ppm, as they are not coupled to any other protons.
- $-\text{CH}_2\text{-COO}$ (Hf): The methylene protons adjacent to the ester group are expected to be a doublet, coupling with the methine proton (Ha). Their chemical shift is predicted to be around 2.3 ppm due to the deshielding effect of the carbonyl group.
- CH_2 adjacent to C=O (Hd, He): The four protons on the carbons alpha to the ketone carbonyl group are expected to be in a complex multiplet in the range of 2.2-2.5 ppm. Their chemical environment is similar, leading to overlapping signals.
- $-\text{CH}-$ (Ha): The methine proton on the cyclohexane ring is expected to be a multiplet, coupled to the adjacent methylene protons (Hb, Hc, and Hf). Its signal is predicted to be in the range of 1.8-2.1 ppm.
- CH_2 (Hb, Hc): The remaining four methylene protons on the cyclohexane ring are expected to appear as a broad multiplet in the more upfield region of 1.3-1.7 ppm.

Experimental Protocol

While a specific experimental protocol for this compound is not available, a general procedure for acquiring a ^1H NMR spectrum is provided below for reference.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 2-(4-oxocyclohexyl)acetate** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

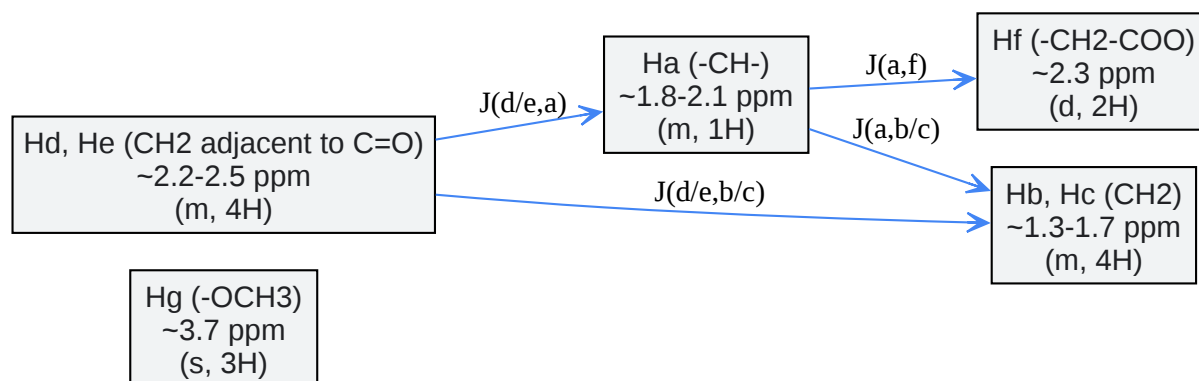
- The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
- Typical acquisition parameters would include:
 - Number of scans: 16 or 32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 10-12 ppm

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants of the signals.

Logical Relationships of Proton Signals

The following diagram illustrates the expected spin-spin coupling interactions between the different proton environments in **Methyl 2-(4-oxocyclohexyl)acetate**.



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Figure 2. Predicted spin-spin coupling network for **Methyl 2-(4-oxocyclohexyl)acetate**.

Conclusion

This technical guide provides a predicted ¹H NMR analysis for **Methyl 2-(4-oxocyclohexyl)acetate** based on fundamental NMR principles. While experimental data is not currently available in the public domain, the information presented here offers a solid foundation for the interpretation of experimentally acquired spectra of this compound. Researchers are advised to use this guide as a reference and to confirm the assignments through their own experimental work.

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